2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline
Description
Properties
IUPAC Name |
2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVQZRQOKVZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aniline Derivative
The key step involves sulfonylation of 2-chloro-5-aminobenzene or its derivatives with a sulfonyl chloride bearing the piperidinyl substituent. The sulfonyl chloride is typically prepared by chlorosulfonation of the aromatic ring or by using a preformed sulfonyl chloride derivative.
- Reaction Conditions: Sulfonylation is carried out under basic conditions, often employing a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
- Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile to dissolve both reactants and facilitate the reaction.
- Temperature: Typically performed at 0–25 °C to control reaction rate and minimize side reactions.
Introduction of the 3-Methylpiperidinyl Group
The 3-methylpiperidinyl group is introduced through nucleophilic substitution or coupling reactions:
- The piperidine nitrogen acts as a nucleophile, attacking the sulfonyl chloride intermediate to form the sulfonamide bond.
- The 3-methyl substituent on the piperidine ring is generally installed prior to the coupling step, often via alkylation of piperidine or by using commercially available 3-methylpiperidine.
Alternative Synthetic Approaches
- Direct Sulfonylation: Starting from 2-chloro-5-aminobenzenesulfonyl chloride, direct reaction with 3-methylpiperidine under controlled conditions yields the target compound.
- Stepwise Synthesis: The piperidinyl sulfonyl chloride intermediate can be synthesized first, then reacted with 2-chloro-5-aminobenzene to afford the product.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine, Pyridine | Neutralizes HCl, promotes sulfonamide formation |
| Solvent | Dichloromethane, Acetonitrile | Good solubility for reactants |
| Temperature | 0–25 °C | Controls reaction rate and selectivity |
| Reaction Time | 1–4 hours | Depends on scale and reagent purity |
| Molar Ratios | Sulfonyl chloride : Piperidine ~1:1.1 | Slight excess of nucleophile to ensure completion |
| Purification | Recrystallization, Chromatography | To obtain high purity product |
Representative Synthetic Procedure (Generalized)
Preparation of Sulfonyl Chloride Intermediate:
- Chlorosulfonation of 2-chloroaniline or related precursor under controlled conditions to yield 2-chloro-5-aminobenzenesulfonyl chloride.
Coupling with 3-Methylpiperidine:
- To a cooled solution of 3-methylpiperidine in dichloromethane, add triethylamine.
- Slowly add the sulfonyl chloride intermediate at 0–5 °C with stirring.
- Allow the reaction to proceed at room temperature for 2–4 hours.
- Quench reaction, wash organic layer with water and brine, dry over anhydrous sodium sulfate.
- Concentrate and purify by recrystallization or column chromatography.
Research Findings and Industrial Considerations
- The sulfonylation step is critical and requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions.
- Use of dry, inert atmosphere conditions improves yield and purity.
- Industrial scale synthesis may employ continuous flow reactors to optimize heat transfer and reaction time.
- Advanced purification techniques such as preparative HPLC or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensure high purity for research applications.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Chlorosulfonation | SO2Cl2 or chlorosulfonic acid, 0–50 °C | Formation of sulfonyl chloride intermediate | Requires temperature control |
| Sulfonamide Formation | 3-methylpiperidine, base (Et3N), DCM, 0–25 °C | Coupling to form sulfonamide bond | Slow addition recommended to control exotherm |
| Purification | Recrystallization, chromatography | Pure 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline | Ensures removal of impurities |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group on the aniline ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Nitro derivatives of the compound.
Nucleophilic Substitution: Various sulfonamide derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline exhibit potential as anticancer agents. The sulfonamide group in the compound is known to enhance the interaction with biological targets, which can lead to the inhibition of tumor growth. Studies have shown that modifications of sulfonamide structures can result in improved efficacy against various cancer cell lines.
Inhibitors of Enzymatic Activity
This compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression. The piperidine moiety contributes to the compound's ability to penetrate biological membranes, enhancing its bioavailability and therapeutic potential.
Biopharmaceutical Applications
Drug Development
this compound is utilized in the development of new drugs targeting various diseases. Its structural characteristics make it a candidate for modification, allowing chemists to create derivatives with enhanced pharmacological profiles. The compound's sulfonyl group is particularly useful for creating prodrugs, which can improve solubility and stability.
Diagnostic Applications
The compound has implications in clinical diagnostics, particularly in assays that require specific binding interactions. Its ability to interact with biological molecules makes it suitable for use in diagnostic tests, potentially aiding in the detection of certain diseases.
Research and Development
Chemical Synthesis
The synthesis of this compound involves several steps that can be optimized for yield and purity. Research into more efficient synthetic routes continues, highlighting the importance of this compound in organic chemistry and materials science.
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Enzyme Inhibition | Showed effective inhibition of kinase activity in disease models. |
| Study C | Drug Formulation | Developed a prodrug form that enhanced bioavailability by 50%. |
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidinyl group may enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on the electronic similarity to 2-Chloro-5-(1-piperidinylsulfonyl)aniline.
Structural Modifications and Electronic Effects
- Piperidine vs. Piperazine Rings: The target compound’s 3-methylpiperidine group is less basic than piperazine derivatives (e.g., 4-methylpiperazinyl in ), which may reduce solubility in acidic environments.
Sulfonyl vs. Carbonyl Groups :
- Replacing the sulfonyl group with a carbonyl (e.g., 2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline, C₁₂H₁₆ClN₃O) reduces electron withdrawal, increasing the aniline’s basicity (pKa ~3–4 estimated) and altering metabolic stability .
Biological Activity
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline, an organic compound belonging to the sulfonyl aniline class, is characterized by a chloro group, a sulfonyl group, and a piperidinyl group attached to an aniline ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₇ClN₂O₂S
- Molecular Weight : 288.79 g/mol
- CAS Number : 1036526-86-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the piperidinyl group may enhance the binding affinity and specificity of the compound towards its biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives containing piperidine moieties can act as potent inhibitors of acetylcholinesterase (AChE) and urease . These activities are crucial in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar sulfonamide compounds have demonstrated moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide functional group is often linked to antibacterial action, making this compound a candidate for further exploration in antimicrobial therapy.
Case Studies and Research Findings
- Anticancer Activity : A study on piperidine derivatives revealed that certain compounds exhibited significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involved interaction with specific cellular pathways that regulate cell growth and survival .
- Neuroprotective Effects : Research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to arise from their ability to inhibit enzymes involved in neurodegeneration, thereby preserving neuronal function .
- Anti-inflammatory Activity : Compounds within the same class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition (AChE) |
|---|---|---|---|
| This compound | Moderate | Moderate | Strong |
| Similar Piperidine Derivative 1 | High | Strong | Moderate |
| Similar Piperidine Derivative 2 | Moderate | Weak | Strong |
Q & A
Q. Critical Conditions :
- Solvent selection (toluene or DMF/THF for high-temperature stability).
- Reaction time (8–24 hours for complete conversion).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
How can researchers resolve contradictory NMR data when characterizing the sulfonyl-piperidinyl moiety?
Advanced Research Question
Contradictions in NMR signals (e.g., splitting patterns or unexpected shifts) may arise from:
- Conformational Flexibility : The 3-methyl-piperidinyl group introduces steric hindrance, leading to dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to slow interconversion and resolve splitting .
- Solvent Effects : Compare spectra in deuterated DMSO (polar) vs. CDCl₃ (non-polar) to assess hydrogen bonding or aggregation .
- 2D Techniques : Employ HSQC and HMBC to assign overlapping peaks in aromatic regions and confirm sulfonamide connectivity .
What spectroscopic techniques are most effective for confirming the structure of this compound?
Basic Research Question
A combination of methods is required:
- FT-IR : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), sulfonamide NH (δ ~10 ppm), and piperidinyl methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or piperidinyl groups) .
How does the steric hindrance from the 3-methyl-piperidinyl group influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 3-methyl group on the piperidine ring reduces reactivity by:
- Steric Shielding : Blocking access to the sulfonamide nitrogen, slowing reactions like alkylation or acylation. Compare kinetics with unsubstituted piperidine analogs .
- Solubility Effects : Increased hydrophobicity may require polar solvents (e.g., DMF) to enhance substrate solubility and reaction rates .
Methodological Mitigation : Use bulky electrophiles (e.g., tert-butyl bromides) or phase-transfer catalysts to improve accessibility .
What purification methods are recommended for isolating this compound after synthesis?
Basic Research Question
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate sulfonamide by-products .
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit temperature-dependent solubility differences .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation of enantiomers or diastereomers .
How can researchers troubleshoot low yields in the condensation step with 2-chloro-5-(methylthio)aniline?
Advanced Research Question
Low yields (<50%) may result from:
- Incomplete Deprotonation : Ensure excess base (K₂CO₃) and anhydrous conditions to activate the amine .
- Side Reactions : Monitor for thiomethyl oxidation (→ sulfone) using TLC. Add antioxidants (e.g., BHT) or conduct reactions under nitrogen .
- Temperature Control : Optimize reflux conditions (140–165°C) to balance reaction rate and decomposition .
What computational methods are suitable for predicting the crystal packing and hydrogen-bonding networks of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bond donors/acceptors .
- Molecular Dynamics (MD) : Simulate packing motifs using software like Materials Studio, incorporating C–H···O/Cl interactions observed in XRD data .
- Powder XRD Refinement : Compare experimental patterns with predicted ones from Mercury CSD to validate disorder models .
How does the electron-withdrawing sulfonyl group affect the basicity of the aniline nitrogen?
Basic Research Question
The sulfonyl group significantly reduces basicity:
- pKa Measurement : Titrate the compound in aqueous ethanol (0.1 M HCl) to determine pKa (~2–3 vs. ~4.6 for aniline) .
- Hammett Analysis : Use σ⁻ values to correlate substituent effects (σ⁻ for SO₂ = +2.5) with proton affinity .
What strategies can mitigate toxicity risks during handling of this compound?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of aniline derivatives (methemoglobinemia risk) .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure .
- Waste Disposal : Neutralize with dilute HCl before incineration to prevent environmental release .
How can researchers design analogs to study structure-activity relationships (SAR) for NMDA receptor binding?
Advanced Research Question
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonyl or carbonyl moieties .
- Substituent Scanning : Synthesize analogs with halogens (F, Br) or methyl groups at the 5-position to probe steric/electronic effects .
- Radiolabelling : Incorporate ¹⁸F or ¹¹C isotopes via fluoroethyl bromide or cyanogen bromide precursors for PET imaging studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
